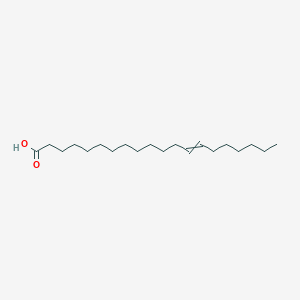
2,6-Difluorobenzaldehyde oxime
Overview
Description
2,6-Difluorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optimization : 2,6-Difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde and KF, with a focus on optimizing the synthetic procedure for improved yield and purity (Wang Ya-lou, 2004).
Cyclocondensation Reactions : The compound participates in base-catalyzed cyclocondensation reactions to yield dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation even at high temperatures (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).
Enzymatic Reduction of Oximes : Research on the enzymatic reduction of oximes, including 2,6-difluorobenzaldehyde oxime, to imines under various conditions has been conducted. This process is oxygen-insensitive and requires active protein and NADH or NADPH (Heberling, Girreser, Wolf, & Clement, 2006).
Radiosynthesis and Biodistribution : this compound has been used in the radiosynthesis and biodistribution of cyclic RGD peptides, showing potential in receptor imaging using positron emission tomography (PET) (Glaser et al., 2008).
Gas Chromatographic Analysis : Its oxime derivatives are advantageous for gas chromatographic analysis of aldehydes in gaseous or air samples due to their good separation and sensitivity properties (Nishikawa & Sakai, 1995).
Conformational and Vibrational Analysis : The conformational and vibrational characteristics of 2,6-difluorobenzaldehyde, among other derivatives, have been analyzed using ab initio Hartree-Fock and density functional theory calculations (Sağlam & Ucun, 2008).
Protein-Polysaccharide Conjugate Vaccines : Oxime chemistry, involving this compound, has been used for the bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines (Lees, Sen, & López-Acosta, 2006).
Quantum Chemical Calculations : Quantum chemical calculations on this compound derivatives have been conducted to investigate their molecular geometry, vibrational frequencies, and other physical and chemical properties (Gökce & Bahçelī, 2011).
Mechanism of Action
Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example .
Safety and Hazards
Future Directions
Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in this research area could involve improving the young research area of catalytic oxime to hydroxylamine reduction , and the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning .
Properties
IUPAC Name |
(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWOZJHFLGQGDU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



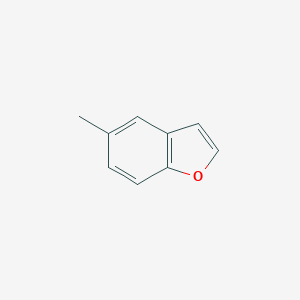
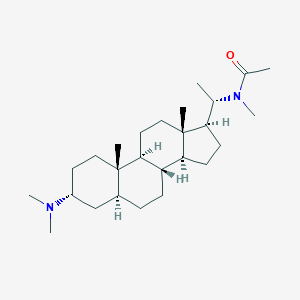
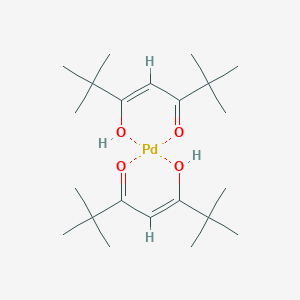
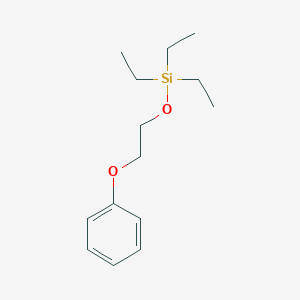

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
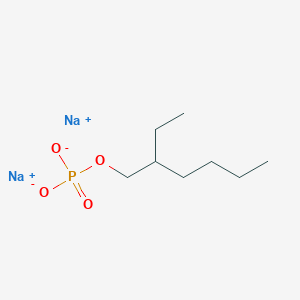

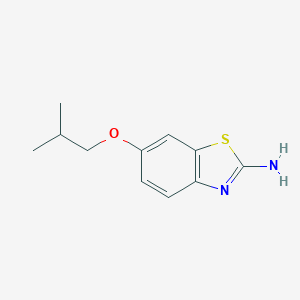
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
